molecular formula C28H40N4O6 B12417545 (3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Cat. No.: B12417545
M. Wt: 528.6 g/mol
InChI Key: IFTNCOSXRKCUJA-DRSFHUHJSA-N
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Description

The compound (3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex organic molecule with a unique structure It contains multiple functional groups, including a benzyl group, a hydroxy group, an oxirane ring, and a tetrazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone involves several steps:

    Formation of the Tetrazabicyclo Structure: This step typically involves the cyclization of a suitable precursor containing nitrogen atoms. The reaction conditions may include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazabicyclo structure.

    Addition of the Hydroxy and Oxirane Groups: The hydroxy group can be introduced through a hydroxylation reaction, while the oxirane ring can be formed through an epoxidation reaction. Common reagents for these reactions include hydrogen peroxide and peracids.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reactants.

    Purification Techniques: Techniques such as chromatography and crystallization may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can react with the benzyl group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone: can be compared with similar compounds, such as:

The uniqueness of This compound lies in its complex structure and diverse functional groups, which contribute to its wide range of applications and potential biological activities.

Properties

Molecular Formula

C28H40N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C28H40N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-23,33H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,22-,23?/m0/s1

InChI Key

IFTNCOSXRKCUJA-DRSFHUHJSA-N

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCC[C@@H](C3CO3)O)CC4=CC=CC=C4)C

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(C3CO3)O)CC4=CC=CC=C4)C

Origin of Product

United States

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